

Application Note: Synthesis of 3-Aminopentane via Reduction of 3-Nitropentane

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Compound of Interest

Compound Name: 3-Nitropentane

Cat. No.: B1214299

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and comparative data for the chemical reduction of **3-nitropentane** to 3-aminopentane. The conversion of aliphatic nitro compounds into primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of various pharmaceutical intermediates and fine chemicals. This application note outlines several common reduction methodologies, including catalytic hydrogenation, metal-acid reductions, and metal hydride reductions. Detailed experimental procedures, data summaries, and workflow visualizations are provided to guide researchers in selecting and performing the optimal synthesis for their needs.

Introduction

The reduction of nitroalkanes to their corresponding primary amines is a vital reaction in organic chemistry. The resulting amines are versatile building blocks used in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). 3-Aminopentane, a primary aliphatic amine, serves as a useful synthon in various chemical syntheses. This note details the conversion of **3-nitropentane** to 3-aminopentane, offering a comparative overview of prevalent reductive methods.

Reaction Overview and Methods

The general transformation involves the reduction of the nitro group ($-\text{NO}_2$) to an amino group ($-\text{NH}_2$).

[Reducing Agent]

3-Nitropentane



3-Aminopentane

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Caption: Chemical transformation of **3-Nitropentane** to 3-Aminopentane.

A variety of reaction conditions can be employed to achieve this transformation. The choice of method often depends on factors such as substrate compatibility with other functional groups, desired yield, scalability, and available laboratory equipment.[1][2] Common approaches include:

- **Catalytic Hydrogenation:** This is a widely used method that employs a catalyst (e.g., Palladium on Carbon, Platinum(IV) oxide, or Raney Nickel) and a hydrogen source (typically H₂ gas).[3][4][5] It is often clean and high-yielding.
- **Metal and Acid Reduction:** Classic methods involve the use of an easily oxidized metal such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium like hydrochloric acid (HCl).[1][2][6]
- **Metal Hydride Reduction:** Powerful reducing agents like Lithium aluminum hydride (LiAlH₄) are effective for the reduction of aliphatic nitro compounds to amines.[4]

Data Presentation

Table 1: Comparison of Common Reduction Methods for Aliphatic Nitro Compounds

Method	Reagents & Catalyst	Typical Solvent	Temperature	Pressure	Advantages	Disadvantages
Catalytic Hydrogenation	H ₂ , Pd/C, PtO ₂ , or Raney Ni	Ethanol, Methanol, Ethyl Acetate	Room Temp. - 80°C	1 - 50 atm	High yields, clean reaction, catalyst can be recycled.	Requires specialized hydrogenation equipment; some catalysts may be pyrophoric.
Metal/Acid Reduction	Fe/HCl, Sn/HCl, or Zn/HCl	Water, Ethanol	Reflux	Atmospheric	Inexpensive reagents, reliable, tolerant of some functional groups.	Stoichiometric amounts of metal required, often acidic workup, metal waste.
Metal Hydride Reduction	Lithium Aluminum Hydride (LiAlH ₄)	Diethyl ether, THF	0°C - Reflux	Atmospheric	Powerful reducing agent, effective for aliphatic nitro groups.	Highly reactive with water and protic solvents, not chemoselective.
Borohydride System	NaBH ₄ , Ni(OAc) ₂ or NiCl ₂	Methanol, aq. Acetonitrile	Room Temp.	Atmospheric	Mild conditions, proceeds at room temperature. ^[7]	May require careful optimization of catalyst

and solvent
system.

Table 2: Physicochemical Properties of Reactant and Product

Property	3-Nitropentane[8]	3-Aminopentane[9][10][11]
Molecular Formula	C ₅ H ₁₁ NO ₂	C ₅ H ₁₃ N
Molecular Weight	117.15 g/mol	87.17 g/mol
Appearance	-	Clear, colorless to pale yellow liquid
Boiling Point	152-154 °C	89 °C
Density	0.966 g/cm ³	0.748 g/cm ³
CAS Number	551-88-2	616-24-0

Table 3: Representative Spectroscopic Data for 3-Aminopentane

Technique	Data
¹ H NMR	δ (ppm): ~2.6 (m, 1H, CH-N), ~1.4 (br s, 2H, NH ₂), ~1.3 (m, 4H, CH ₂), ~0.9 (t, 6H, CH ₃)[12]
¹³ C NMR	δ (ppm): ~53 (CH-N), ~28 (CH ₂), ~10 (CH ₃)
FTIR (cm ⁻¹)	~3360, ~3280 (N-H stretch), ~2960, ~2870 (C-H stretch), ~1600 (N-H bend)
Mass Spec (EI)	m/z: 87 (M ⁺), 58 (base peak)[10]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a standard method for nitro group reduction, valued for its efficiency and clean product formation.

Materials and Reagents:

- **3-Nitropentane**
- 10% Palladium on Carbon (Pd/C) catalyst
- Ethanol (anhydrous)
- Hydrogen gas (H₂)
- Diatomaceous earth (e.g., Celite®)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Parr hydrogenator or a balloon hydrogenation setup

Procedure:

- In a suitable pressure vessel (e.g., a Parr shaker bottle), dissolve **3-nitropentane** (1 eq.) in ethanol.
- Carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
- Seal the reaction vessel and connect it to the hydrogenation apparatus.
- Flush the system with nitrogen or argon, then carefully introduce hydrogen gas to the desired pressure (e.g., 3-4 atm or use a balloon).
- Commence vigorous stirring or shaking at room temperature.
- Monitor the reaction progress by observing hydrogen uptake or by analytical methods (TLC or GC-MS) on small aliquots.

- Once the reaction is complete, carefully vent the hydrogen and flush the vessel with nitrogen.
- Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.
- Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude 3-aminopentane can be purified by distillation if necessary.

Safety: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle with care. Hydrogen gas is highly flammable. Ensure all operations are performed in a well-ventilated fume hood away from ignition sources.

Protocol 2: Reduction using Tin (Sn) and Hydrochloric Acid (HCl)

This classic method is robust and uses readily available, inexpensive reagents.

Materials and Reagents:

- **3-Nitropentane**
- Tin (Sn) metal, granular
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH) solution (e.g., 6M)
- Diethyl ether or Dichloromethane
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

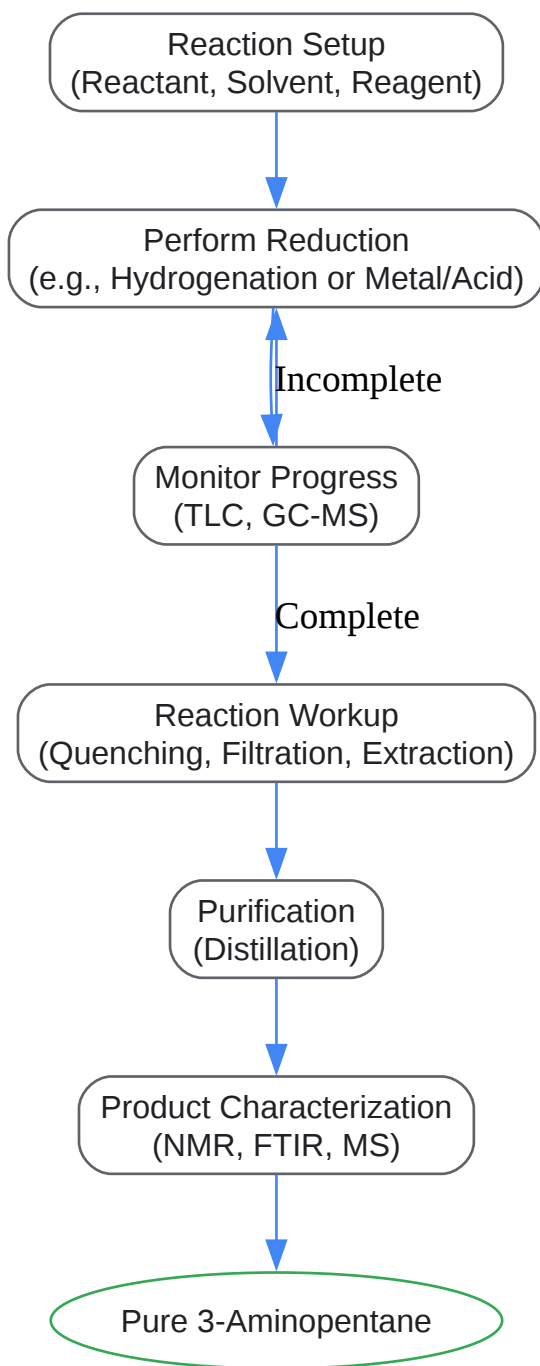
- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add **3-nitropentane** (1 eq.) and granular tin (2.5-3 eq.).

- Slowly add concentrated HCl portion-wise via an addition funnel. The reaction is exothermic and may require cooling in an ice bath to control the rate.
- After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
- Cool the reaction mixture to room temperature.
- Carefully basify the acidic mixture by the slow addition of a concentrated NaOH solution until the pH is >10. This will precipitate tin salts.
- Extract the aqueous slurry with diethyl ether or dichloromethane (3x).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purify by distillation.

Safety: The reaction with HCl is highly exothermic and releases fumes. Perform in a well-ventilated fume hood. Handle concentrated acids and bases with appropriate personal protective equipment (PPE).

Visualization of Experimental Workflow

The general process for synthesis and purification can be visualized as follows.



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